molecular formula C8H9NaO3S B8535204 Sodium 5-m-xylene sulfonate

Sodium 5-m-xylene sulfonate

Cat. No.: B8535204
M. Wt: 208.21 g/mol
InChI Key: RIQKQQLKIBMABS-UHFFFAOYSA-M
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Description

Sodium 5-m-xylene sulfonate (meta-xylene sulfonate) is an aromatic sulfonate compound derived from xylene, a dimethylbenzene isomer. The sulfonate group (-SO₃⁻Na⁺) is substituted at the meta position relative to the methyl groups on the benzene ring. This compound is primarily used in industrial applications, such as a hydrotropic agent to enhance the solubility of hydrophobic substances, and in formulations of detergents or surfactants due to its amphiphilic properties.

Preparation Methods

Sulfonation of m-Xylene: Reaction Pathways and Catalytic Systems

The synthesis of sodium 5-m-xylene sulfonate begins with the sulfonation of m-xylene, where a sulfonate group (-SO₃H) is introduced at the 5-position of the aromatic ring. This regioselectivity arises from the electron-donating effects of the methyl groups, which direct electrophilic substitution to the para position relative to one methyl group and meta to the other .

Sulfonating Agents and Reaction Conditions

Sulfur trioxide (SO₃) is the predominant sulfonating agent due to its high reactivity and minimal byproduct formation. In thin-film reactors, gaseous SO₃ diluted with inert carriers like nitrogen or air reacts with m-xylene at ambient to moderately elevated temperatures (20–60°C) . Alternative methods, such as oleum (fuming sulfuric acid), are also employed, particularly in batch processes requiring precise temperature control across multiple zones .

Table 1: Sulfonation Parameters for m-Xylene

ParameterTypical RangeSource
Sulfonating agentSO₃ (gaseous or oleum)
Temperature20–60°C
Reaction time10–30 minutes
Carrier gasNitrogen or air

Isomer Control and Byproduct Mitigation

The selectivity for the 5-isomer is influenced by the sulfonation mechanism. In film reactors, rapid mixing and controlled residence time minimize polysulfonation and oxidation byproducts. For example, US Patent 4,608,204 reports that thin-film sulfonation yields >85% monosulfonated product, with the 5-isomer dominant due to steric and electronic factors . Post-reaction quenching with water or dilute acid terminates the reaction, preserving product integrity .

Neutralization and Purification: Sodium Hydroxide and Additive Effects

The sulfonic acid intermediate is neutralized with aqueous sodium hydroxide to form the sodium salt. This step is critical for solubility and application performance.

Neutralization Protocol

Aqueous NaOH (2–10 wt%) is added stoichiometrically to the sulfonic acid under vigorous agitation. The exothermic reaction requires cooling to maintain temperatures below 50°C, preventing degradation . The resulting slurry is adjusted to pH 7–8, ensuring complete conversion to the sodium salt .

Table 2: Neutralization Parameters

ParameterOptimal RangeImpact on Product
NaOH concentration3–6 wt%Minimizes viscosity
Temperature25–40°CPrevents hydrolysis
pH target7.5–8.0Ensures neutrality

Viscosity Modulation with Sodium Chloride

Neutralized this compound exhibits high viscosity (>600 cP), complicating handling and storage. US Patent 4,608,204 demonstrates that adding 3–5 wt% sodium chloride (NaCl) post-neutralization reduces viscosity to <200 cP by disrupting ionic interactions .

Table 3: NaCl Concentration vs. Viscosity

NaCl (% of sulfonate)Viscosity (cP)Mixability
1%>600Poor
3%300–400Moderate
4%<200Excellent

Industrial-Scale Optimization and Process Design

Continuous vs. Batch Systems

Thin-film sulfonation reactors enable continuous production with high throughput (>1,000 kg/hr), whereas batch processes using oleum suit smaller-scale operations requiring isomer-specific control . The latter often incorporates multi-zone temperature profiling to enhance selectivity .

Catalyst and Solvent Innovations

While Friedel-Crafts catalysts (e.g., AlCl₃) are omitted in direct sulfonation, their use in alkylation precursors (e.g., alkyl xylenes) impacts downstream sulfonate properties. Recent advances focus on solvent-free sulfonation to reduce waste and improve atom economy .

Physicochemical Properties and Quality Control

This compound is characterized by high water solubility (>400 g/L) and thermal stability (>300°C decomposition temperature) . Analytical methods include ion chromatography for sulfate impurities and NMR for isomer purity verification .

Table 4: Key Physical Properties

PropertyValueSource
Melting point>300°C
Water solubility400–635 g/L
Vapor pressure<1 × 10⁻⁵ Pa

Chemical Reactions Analysis

Sulfonation of m-Xylene

  • Reagents : Concentrated sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃).

  • Mechanism :

    • Sulfuric acid protonates SO₃ to form the electrophilic SO₃H⁺ species .

    • The aromatic ring of m-xylene undergoes electrophilic substitution at the meta position relative to methyl groups, forming m-xylene-4-sulfonic acid .

    • Neutralization with sodium hydroxide (NaOH) yields the sodium sulfonate salt .

Key Reaction Conditions

ParameterOptimal RangeImpact of Deviation
Temperature70–80°C<70°C: Slow reaction; >80°C: Increased sulfone byproducts
H₂SO₄ Concentration70–80%Lower: Reduced yield; Higher: Sulfone formation
Residence Time5–30 hoursShorter: Incomplete reaction

Example :

  • Patent JPS58154550A : Reaction of m-xylene with 98% H₂SO₄ at 72°C for 10.8 hours yielded m-xylene-4-sulfonic acid with 96.7% conversion and 1180 ppm sulfone byproducts .

Neutralization to Sodium Salt

The sulfonic acid intermediate is neutralized with NaOH to form the sodium salt:
C8H10O3S+NaOHC8H9NaO3S+H2O\text{C}_8\text{H}_{10}\text{O}_3\text{S} + \text{NaOH} \rightarrow \text{C}_8\text{H}_9\text{NaO}_3\text{S} + \text{H}_2\text{O}

  • Industrial Process : Neutralization with 2–10% aqueous NaOH is typical, with sodium chloride (NaCl) added to reduce viscosity .

Thermal and Chemical Stability

  • Thermal Decomposition : Stable under standard conditions but decomposes at high temperatures (>250°C), releasing SOₓ gases .

  • Hydrolytic Stability : Resistant to hydrolysis in aqueous solutions within pH 4–10 .

Ion Exchange

The sodium ion can be replaced by other cations (e.g., Ca²⁺, NH₄⁺) to form derivatives like calcium xylenesulfonate or ammonium xylenesulfonate .

Comparative Sulfonation Methods

MethodSulfonating AgentByproductsYield Efficiency
H₂SO₄ Sulfonation Concentrated H₂SO₄Sulfones (≤500 ppm)~97%
SO₃ Sulfonation Gaseous SO₃Minimal>99%

Research Gaps and Limitations

  • Functionalization : Limited data exist on further electrophilic substitution (e.g., nitration, halogenation) of the aromatic ring.

  • Biodegradation : Environmental degradation pathways remain understudied .

Scientific Research Applications

Surfactant in Personal Care Products

Sodium 5-m-xylene sulfonate is widely employed in shampoos, conditioners, and other personal care products as a surfactant. Its ability to reduce surface tension enhances the spreadability and cleansing efficiency of formulations. It acts as a wetting agent, ensuring even distribution of ingredients.

Product TypeFunctionality
ShampoosCleansing agent, emulsifier
ConditionersSoftening agent
Skin cleansersSurfactant

Hydrotrope in Detergents

This compound serves as a hydrotrope, allowing for the solubilization of hydrophobic substances in aqueous solutions. It is particularly effective in heavy-duty detergents and degreasers.

ApplicationDescription
Liquid detergentsEnhances solubility of active ingredients
DegreasersImproves cleaning efficiency

Industrial Uses

In industrial settings, this compound is utilized as a processing aid and solvent in various applications:

  • Textile Industry: Used in printing pastes and dyeing processes.
  • Paper Industry: Acts as an extractant for pentosans and lignin.
  • Electroplating: Functions as a wetting agent to improve metal surface treatment.
IndustrySpecific Use
TextilePrinting pastes
PaperLignin extraction
ElectroplatingSurface treatment

Food Packaging

It is also employed in food packaging adhesives, where it helps maintain the integrity of packaging materials that come into contact with dry foods.

Study on Toxicology and Carcinogenicity

A comprehensive study conducted by the National Toxicology Program assessed the chronic toxicity and carcinogenic potential of sodium xylenesulfonate through dermal application in rats and mice. Key findings included:

  • No significant neoplasms were observed related to treatment.
  • Skin irritation was noted at higher concentrations.
  • The compound was not mutagenic in several bacterial assays.

Table: Summary of Toxicological Findings

Study TypeResults
Dermal Toxicity (Rats)No significant adverse effects noted
Chronic Exposure (Mice)No treatment-related neoplasms observed
MutagenicityNegative results in bacterial assays

Application in Household Products

Research indicates that sodium xylenesulfonate enhances the performance of household cleaning products by improving their ability to solubilize oils and grease. Its use has been linked to more effective cleaning outcomes in various formulations.

Mechanism of Action

The primary mechanism by which sodium 5-m-xylene sulfonate exerts its effects is through its hydrotropic properties. As a hydrotrope, it increases the solubility of hydrophobic compounds in water by disrupting the structure of water and reducing the surface tension. This allows for better interaction between water and hydrophobic molecules, enhancing their solubility and stability in aqueous solutions .

Comparison with Similar Compounds

Structural Analogues: Sodium Xylene Sulfonate Isomers

Sodium xylene sulfonate isomers (ortho, meta, and para) differ in the position of the sulfonate group relative to the methyl substituents. For example:

  • Sodium p-xylene sulfonate : The sulfonate group is para to the methyl groups, creating a symmetrical structure. This isomer is widely used as a hydrotrope due to high water solubility and efficient micelle formation.
  • However, its compact aromatic structure could enhance stability in high-temperature applications.

Key Insight: The position of the sulfonate group influences electronic and steric effects, impacting solubility and interaction with target molecules. Evidence from isoflavone derivatives suggests that substituent positioning significantly alters biological activity; for instance, the 3'-sodium sulfonate group in biochanin A enhances hypoglycemic activity through interactions with ortho-methoxy groups .

Alkyl Benzene Sulfonates

Alkyl benzene sulfonates (ABS), such as sodium dodecylbenzene sulfonate (SDBS), feature a long alkyl chain attached to a benzene ring, unlike the methyl-substituted xylene sulfonates.

Property Sodium 5-m-Xylene Sulfonate Sodium Dodecylbenzene Sulfonate
Structure Meta-substituted aromatic sulfonate Linear alkyl chain (C12) sulfonate
Solubility High (hydrophilic sulfonate group) Moderate (balance of alkyl and sulfonate)
Biodegradability Likely moderate (aromatic core) High (linear alkyl chain)
Applications Hydrotrope, surfactant Detergent, emulsifier

Key Insight: Linear alkyl sulfonates like SDBS are more biodegradable than branched ABS, which are resistant to microbial breakdown ("hard" detergents) . This compound’s biodegradability may depend on its aromatic structure, though specific data are unavailable in the evidence.

Data Tables

Table 1: Comparative Properties of Sodium Sulfonates

Compound Structure Type Key Applications Biodegradability Notable Activity
This compound Aromatic, meta-substituted Hydrotrope, surfactant Moderate* Not reported
Sodium p-xylene sulfonate Aromatic, para-substituted Hydrotrope, solubilizer Moderate* High hydrotropic efficiency
Sodium dodecylbenzene sulfonate Linear alkyl chain Detergent, emulsifier High Surfactant efficacy
Biochanin A 3'-sodium sulfonate Isoflavone derivative Pharmaceutical Unknown Enhanced hypoglycemic

*Inferred based on aromatic sulfonate trends.

Research Findings and Implications

  • Positional Effects : The meta substitution in this compound may offer advantages in stability for industrial uses but could limit solubility compared to para isomers.
  • Environmental Impact : Unlike branched ABS, linear sulfonates (e.g., SDBS) and aromatic sulfonates like this compound may have variable biodegradability, necessitating further study .
  • Biological Interactions : Evidence from isoflavone derivatives underscores the importance of substituent positioning in sodium sulfonates, suggesting that this compound’s meta configuration could be tailored for specific applications .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Sodium 5-m-xylene sulfonate in aqueous solutions?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the sulfonate group position and aromatic proton environments. Pair this with high-performance liquid chromatography (HPLC) to assess purity and retention behavior. For quantification, ion-exchange chromatography coupled with conductivity detection is recommended due to its sensitivity to sulfonate ions .
  • Data Contradictions : Discrepancies in purity assessments may arise from residual solvents or unreacted precursors. Cross-validate results using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ response surface methodology (RSM) to model variables like sulfonation temperature, sulfuric acid concentration, and reaction time. Use Design Expert software to identify interactions between factors and predict optimal conditions for yield maximization .
  • Experimental Design : Include control experiments with varying stoichiometric ratios of m-xylene to sulfonating agents to isolate critical parameters affecting byproduct formation .

Advanced Research Questions

Q. What mechanistic insights exist for the surfactant behavior of this compound in mixed electrolyte systems?

  • Methodological Answer : Conduct dynamic light scattering (DLS) to monitor micelle formation kinetics under varying ionic strengths (e.g., NaCl or CaCl₂ solutions). Compare critical micelle concentration (CMC) values with theoretical models like the Gibbs adsorption equation. Advanced studies may incorporate neutron scattering to resolve micelle structure .
  • Data Contradictions : Conflicting CMC values across studies may stem from differences in temperature control or electrolyte purity. Replicate experiments under tightly controlled conditions and report deviations .

Q. How do researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Perform systematic solubility studies using the shake-flask method at controlled temperatures (±0.1°C). Use Hansen solubility parameters (HSPs) to correlate solvent polarity with dissolution efficiency. Discrepancies often arise from incomplete equilibration or impurities; employ Karl Fischer titration to verify solvent water content .
  • Analysis : Apply multivariable regression to identify solvent properties (e.g., dielectric constant, hydrogen-bonding capacity) that dominate solubility trends. Compare results with computational predictions via COSMO-RS models .

Q. What advanced statistical approaches are suitable for analyzing degradation kinetics of this compound under environmental stressors?

  • Methodological Answer : Use time-resolved UV-Vis spectroscopy to track degradation in simulated sunlight or oxidizing conditions. Fit kinetic data to pseudo-first-order or second-order models using nonlinear regression. Machine learning algorithms (e.g., random forests) can identify hidden patterns in degradation pathways when trained on spectral and environmental variables .
  • Contradictions : Conflicting rate constants may reflect unaccounted variables (e.g., trace metal catalysis). Design experiments with controlled exclusion of potential interferents and validate models via bootstrapping .

Q. Research Design and Validation

Q. How should researchers design experiments to evaluate the compound’s stability in industrial wastewater treatment processes?

  • Methodological Answer : Simulate wastewater matrices (e.g., pH 3–10, presence of organic matter) and monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include abiotic controls (e.g., autoclaved samples) to distinguish microbial vs. chemical degradation pathways .
  • Data Interpretation : Use ANOVA to assess the significance of matrix effects. Report confidence intervals for half-life estimates to address variability in environmental simulations .

Q. What strategies address reproducibility challenges in studies involving this compound’s adsorption on mineral surfaces?

  • Methodological Answer : Standardize substrate preparation (e.g., calcite or silica) via acid-washing and BET surface area analysis. Use quartz crystal microbalance (QCM) to quantify adsorption isotherms in real-time. Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm surface binding .
  • Contradictions : Inconsistent adsorption capacities may arise from substrate heterogeneity. Replicate experiments across multiple batches and report batch-specific surface properties .

Q. Data Synthesis and Gap Analysis

Q. How can meta-analyses reconcile conflicting findings on the compound’s toxicity in aquatic organisms?

  • Methodological Answer : Aggregate data from OECD-compliant acute/chronic toxicity tests (e.g., Daphnia magna LC₅₀ values). Use funnel plots to detect publication bias and mixed-effects models to account for interspecies variability. Highlight gaps in chronic exposure data at sublethal concentrations .
  • Future Directions : Propose long-term mesocosm studies to assess trophic transfer and biomagnification potential, addressing literature gaps .

Q. What unresolved questions exist regarding the compound’s role in micellar catalysis?

  • Methodological Answer : Current studies lack mechanistic details on how sulfonate head-group geometry influences transition-state stabilization. Use molecular dynamics simulations to model micelle-solute interactions and compare with kinetic isotope effect (KIE) studies .
  • Hypothesis Testing : Design experiments with structurally analogous sulfonates to isolate steric vs. electronic contributions to catalytic efficiency .

Properties

Molecular Formula

C8H9NaO3S

Molecular Weight

208.21 g/mol

IUPAC Name

sodium;3,5-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-7(2)5-8(4-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

RIQKQQLKIBMABS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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